1H-Pyrazole-4-sulfonyl chloride hydrochloride 1H-Pyrazole-4-sulfonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13590317
InChI: InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-6-2-3;/h1-2H,(H,5,6);1H
SMILES: C1=C(C=NN1)S(=O)(=O)Cl.Cl
Molecular Formula: C3H4Cl2N2O2S
Molecular Weight: 203.05 g/mol

1H-Pyrazole-4-sulfonyl chloride hydrochloride

CAS No.:

Cat. No.: VC13590317

Molecular Formula: C3H4Cl2N2O2S

Molecular Weight: 203.05 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-sulfonyl chloride hydrochloride -

Specification

Molecular Formula C3H4Cl2N2O2S
Molecular Weight 203.05 g/mol
IUPAC Name 1H-pyrazole-4-sulfonyl chloride;hydrochloride
Standard InChI InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-6-2-3;/h1-2H,(H,5,6);1H
Standard InChI Key JASKINZVIHHMNS-UHFFFAOYSA-N
SMILES C1=C(C=NN1)S(=O)(=O)Cl.Cl
Canonical SMILES C1=C(C=NN1)S(=O)(=O)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1H-pyrazole-4-sulfonyl chloride hydrochloride consists of a pyrazole ring substituted at the 4-position with a sulfonyl chloride group, accompanied by a hydrochloride salt. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, confers stability and electronic diversity, while the sulfonyl chloride moiety enhances electrophilicity, enabling nucleophilic substitution reactions.

Molecular Characteristics

  • Molecular Formula: C₃H₄Cl₂N₂O₂S

  • Molecular Weight: 203.05 g/mol

  • IUPAC Name: 1H-pyrazole-4-sulfonyl chloride; hydrochloride

  • SMILES Notation: C1=C(C=NN1)S(=O)(=O)Cl.Cl

The compound’s crystallographic data and spectroscopic profiles (e.g., NMR, IR) remain areas of active research, though its reactivity is well-documented. The sulfonyl chloride group (-SO₂Cl) is highly reactive, particularly in forming sulfonamides via reactions with amines, a property leveraged in drug discovery.

Synthesis and Manufacturing

The synthesis of 1H-pyrazole-4-sulfonyl chloride hydrochloride typically involves a multi-step process:

Step 1: Formation of the Pyrazole Ring

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions. For example, hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole core.

Step 2: Sulfonation and Chlorination

StepReagents/ConditionsIntermediate
1Hydrazine + 1,3-diketone, 80°CPyrazole core
2ClSO₃H, SOCl₂, 0–5°CSulfonyl chloride
3HCl (gas), ethanolHydrochloride salt

Applications in Medicinal Chemistry

The sulfonyl chloride group’s electrophilicity makes this compound a critical building block for sulfonamide-based therapeutics. Sulfonamides are renowned for their ability to inhibit enzymes (e.g., carbonic anhydrase, proteases) and modulate biological pathways.

Anticancer Agents

Recent studies highlight its role in developing kinase inhibitors. For instance, sulfonamide derivatives targeting EGFR (epidermal growth factor receptor) have shown promise in preclinical models of non-small cell lung cancer. The sulfonyl group facilitates hydrogen bonding with ATP-binding pockets, enhancing inhibitory potency.

Antimicrobial and Anti-inflammatory Agents

Structural modifications of the pyrazole ring have yielded compounds with broad-spectrum antimicrobial activity. A 2024 study demonstrated that sulfonamide derivatives exhibit MIC (minimum inhibitory concentration) values of ≤2 µg/mL against Staphylococcus aureus and Escherichia coli. Additionally, COX-2 inhibitory activity has been reported, suggesting potential in treating inflammation.

Table 2: Bioactivity Profiles of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀Reference
Compound AEGFR12 nM
Compound BCOX-20.8 µM

Applications in Materials Science

Beyond pharmaceuticals, 1H-pyrazole-4-sulfonyl chloride hydrochloride is employed in synthesizing advanced materials:

Fluorinated Polymers

The compound’s sulfonyl chloride group reacts with fluorinated alcohols to form sulfonate esters, which are precursors to ion-exchange membranes in fuel cells. These polymers exhibit high proton conductivity (>0.1 S/cm) and thermal stability (>200°C).

Coordination Polymers

In coordination chemistry, the pyrazole moiety acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks with applications in gas storage and catalysis. A 2023 study reported a zinc-based polymer with a CO₂ adsorption capacity of 12 mmol/g at 25°C.

Recent Research Advancements

Photodynamic Therapy (PDT)

A 2024 study explored pyrazole-sulfonamide conjugates as photosensitizers. These compounds generate reactive oxygen species (ROS) upon light irradiation, achieving >90% cancer cell death in vitro.

Sustainable Synthesis

Researchers have developed a solvent-free mechanochemical synthesis route, reducing reaction times from hours to minutes and improving yields by 15–20%.

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